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molecular formula C5H2F3N B1273224 2,3,5-Trifluoropyridine CAS No. 76469-41-5

2,3,5-Trifluoropyridine

Cat. No. B1273224
M. Wt: 133.07 g/mol
InChI Key: JKVOXNTXYMXDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07220863B2

Procedure details

8.2 g of the compound obtained in Step 2 was added to a mixture of 320 ml of acetic acid and 120 ml of water, and 400 ml of 10% aqueous copper sulfate was added thereto. The resulting mixture was refluxed for 24 hours while removing water using a Dean-Stark trap, and the residue was dried to obtain 5.8 g (yield: 87.1%) of the title compound.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
catalyst
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
87.1%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[C:4](NN)[N:3]=1.C(O)(=O)C>S([O-])([O-])(=O)=O.[Cu+2].O>[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
FC1=NC(=C(C=C1F)F)NN
Name
Quantity
320 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
400 mL
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
while removing water using a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
the residue was dried

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=C(C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 87.1%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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